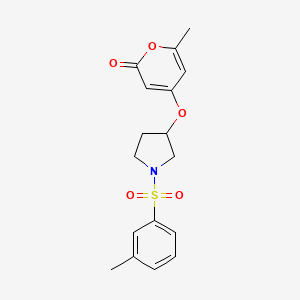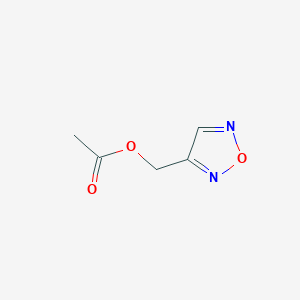
5-bromo-6-methylpyridine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-methylpyridine-2,4-diol: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and hydroxyl groups at the 2nd and 4th positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methylpyridine-2,4-diol typically involves the bromination of 6-methylpyridine-2,4-diol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromo-6-methylpyridine-2,4-diol can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding 6-methylpyridine-2,4-diol.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 6-Methylpyridine-2,4-diol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Bromo-6-methylpyridine-2,4-diol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also be employed in the design of enzyme inhibitors or as a ligand in coordination chemistry.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be explored for its activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
作用機序
The mechanism of action of 5-bromo-6-methylpyridine-2,4-diol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
5-Bromo-2-methylpyridine: Lacks the hydroxyl groups at the 2nd and 4th positions.
6-Methylpyridine-2,4-diol: Lacks the bromine atom at the 5th position.
5-Bromo-6-methylpyridine: Lacks the hydroxyl groups at the 2nd and 4th positions.
Uniqueness: 5-Bromo-6-methylpyridine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
5-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-3-6(7)4(9)2-5(10)8-3/h2H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYHRZTZLKJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=O)N1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
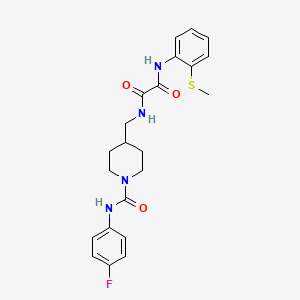
![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)
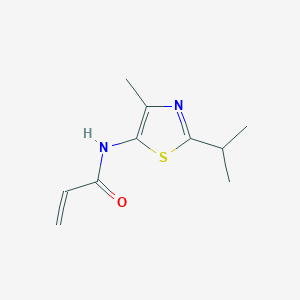
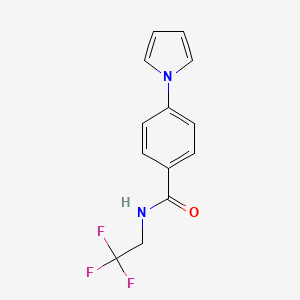
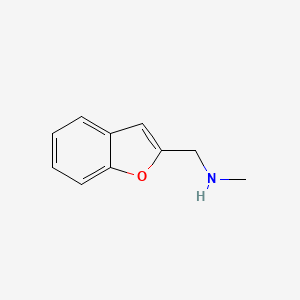
![methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2569630.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2569631.png)
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![2-(methylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2569637.png)
![2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569639.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2569640.png)
